Technical Guide: Structure and Synthesis of Cpp-Ala-Ala-Phe-pAB
Technical Guide: Structure and Synthesis of Cpp-Ala-Ala-Phe-pAB
This guide provides an in-depth technical analysis of Cpp-Ala-Ala-Phe-pAB (N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate), a specialized transition-state analog inhibitor used primarily in protease research.
Executive Summary & Chemical Identity
Cpp-Ala-Ala-Phe-pAB is a potent, reversible, active-site-directed inhibitor of metalloendopeptidases, most notably Thimet Oligopeptidase (EC 3.4.24.15) and Neurolysin (EC 3.4.24.16) . It belongs to the class of N-carboxyalkyl peptide inhibitors, designed to mimic the transition state of peptide bond hydrolysis.
Disambiguation:
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Cpp : In this specific context, "Cpp" refers to the 1-carboxy-3-phenylpropyl moiety, not a Cell-Penetrating Peptide (CPP).
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pAB : Refers to p-aminobenzoic acid (linked via its amino group), forming a p-carboxyanilide at the C-terminus.
Chemical Specifications
| Property | Detail |
| Full Chemical Name | N-[1-(R,S)-carboxy-3-phenylpropyl]-L-alanyl-L-alanyl-L-phenylalanyl-p-aminobenzoate |
| Molecular Formula | C₃₂H₃₆N₄O₇ |
| Molecular Weight | ~588.65 g/mol |
| Target Enzyme | Thimet Oligopeptidase (TOP, EP24.[1][2]15) |
| Mechanism | Competitive Inhibition (Zinc coordination) |
| Ki Value | ~31 nM (TOP); ~600 nM (Neurolysin) |
Structural Analysis & Mechanism of Action
The inhibitory potency of Cpp-Ala-Ala-Phe-pAB is derived from its ability to chelate the active site zinc atom of metallopeptidases while simultaneously occupying the substrate binding pockets (S subsites).
The "Cpp" Warhead
The N-terminal 1-carboxy-3-phenylpropyl group is critical. It acts as a "collected substrate" analog.
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Zinc Chelation: The carboxylate group of the Cpp moiety coordinates with the catalytic Zinc ion (Zn²⁺) in the enzyme's active site.
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Transition State Mimicry: The tetrahedral geometry of the Cpp carbon (bearing the carboxyl and amine) mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond.
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Hydrophobic Interaction: The phenylpropyl side chain occupies the S1 or S1' hydrophobic pocket of the enzyme, anchoring the inhibitor.
The Peptide Backbone (Ala-Ala-Phe)
The tripeptide sequence provides specificity:
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Ala-Ala: Spacers that position the inhibitor within the active site cleft, interacting with S2/S3 subsites.
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Phe: A bulky hydrophobic residue that interacts with the S1 subsite (depending on enzyme alignment), enhancing affinity for enzymes that prefer hydrophobic residues at the cleavage site.
The pAB C-Terminus
The p-aminobenzoate moiety serves two roles:
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Rigid Spacer: It extends the interaction into the S' subsites.
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Electronic Influence: The electron-withdrawing nature of the benzoate (if free acid) or its modification can tune the binding affinity.
Diagram 1: Structural Logic & Zinc Coordination
Caption: Schematic of Cpp-Ala-Ala-Phe-pAB coordinating the catalytic Zinc ion via the Cpp carboxylate.
Synthesis Protocol
The synthesis of Cpp-Ala-Ala-Phe-pAB is a convergent process involving standard peptide coupling followed by a critical reductive amination step to install the Cpp group.
Retrosynthetic Strategy
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Core Assembly: Stepwise elongation of the peptide chain from the C-terminus (pAB) to the N-terminus.
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N-Terminal Modification: Introduction of the 1-carboxy-3-phenylpropyl group via reductive amination of 2-oxo-4-phenylbutyric acid with the free N-terminal amine.
Step-by-Step Methodology
Phase 1: Synthesis of H-Phe-pAB-OtBu (C-Terminal Block)
Coupling an amino acid to the aniline nitrogen of p-aminobenzoic acid is kinetically slow due to the low nucleophilicity of the aniline.
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Reagents: Boc-Phe-OH, H-pAB-OtBu (p-aminobenzoic acid tert-butyl ester), EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) or Mixed Anhydride (IBCF).
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Protocol:
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Activate Boc-Phe-OH (1.0 eq) with Isobutyl chloroformate (1.0 eq) and NMM (1.0 eq) in THF at -15°C.
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Add H-pAB-OtBu (1.0 eq). Stir at -15°C for 1h, then RT overnight.
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Workup: Evaporate THF, dissolve in EtOAc, wash with citric acid/NaHCO3/brine.
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Deprotection: Treat with TFA/DCM (1:1) to remove Boc (if using orthogonal protection for pAB ester, e.g., Benzyl, use hydrogenation. If using tBu for both, careful stepwise deprotection is needed. Recommendation: Use Z-Phe-OH and pAB-OtBu to allow hydrogenolytic removal of Z group while keeping tBu ester intact).
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Phase 2: Elongation to H-Ala-Ala-Phe-pAB-OtBu
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Protocol:
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Coupling 1: React H-Phe-pAB-OtBu with Boc-Ala-OH using EDC/HOBt in DMF.
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Deprotection: Remove Boc with TFA/DCM (wait, this removes OtBu too).
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Correction Strategy: Use Fmoc-SPPS or solution phase with Z (Cbz) protection for the N-terminus and tBu for the C-terminus to maintain orthogonality.
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Revised Route:
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Couple Fmoc-Phe-OH + H-pAB-OtBu (via acid chloride or HATU).
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Remove Fmoc (20% Piperidine).
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Couple Fmoc-Ala-OH.
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Remove Fmoc.
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Couple Fmoc-Ala-OH.
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Remove Fmoc.
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Result: H-Ala-Ala-Phe-pAB-OtBu .
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Phase 3: Introduction of the Cpp Moiety (Reductive Amination)
This is the defining step for "Cpp" inhibitors.
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Reagents: 2-oxo-4-phenylbutyric acid (OPBA), Sodium Cyanoborohydride (NaCNBH3), Molecular Sieves (3Å).
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Protocol:
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Dissolve H-Ala-Ala-Phe-pAB-OtBu (1.0 eq) and 2-oxo-4-phenylbutyric acid (5.0 eq) in MeOH/Acetic Acid (99:1).
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Add activated molecular sieves to promote imine formation. Stir for 1 hour.
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Add NaCNBH3 (5.0 eq) slowly.
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Stir at RT for 16–24 hours.
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Stereochemistry Note: This reaction produces a diastereomeric mixture (R,S) at the new chiral center. Isomers can be separated by HPLC, though the mixture is often used in early assays.
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Phase 4: Final Deprotection[3]
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Reagents: TFA / Triisopropylsilane / Water (95:2.5:2.5).
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Protocol:
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Dissolve the protected intermediate in the TFA cocktail.
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Stir for 2 hours to remove the C-terminal t-butyl ester (and any side chain protectors).
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Precipitate in cold diethyl ether.
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Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
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Diagram 2: Synthesis Workflow
Caption: Convergent synthesis of Cpp-Ala-Ala-Phe-pAB via peptide elongation and terminal reductive amination.
Experimental Validation & Quality Control
To ensure the synthesized compound is valid for biological testing, the following QC parameters must be met.
Analytical Characterization
| Method | Acceptance Criteria |
| HPLC | >95% Purity (214 nm & 254 nm). Resolution of diastereomers if separated. |
| MS (ESI) | [M+H]⁺ = 589.3 ± 0.5 Da. |
| NMR (1H) | Confirmation of phenylpropyl signals (multiplets at 1.8-2.6 ppm) and pAB aromatic protons (AA'BB' system). |
Functional Assay (Thimet Oligopeptidase Inhibition)
A self-validating protocol to confirm biological activity.
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Enzyme: Recombinant Thimet Oligopeptidase (TOP).
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Substrate: Quenched fluorescent substrate (e.g., Mcc-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH).
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Protocol:
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Incubate TOP (5 nM) with varying concentrations of Cpp-Ala-Ala-Phe-pAB (0.1 nM – 1000 nM) for 15 min at 37°C in Tris-HCl buffer (pH 7.4).
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Add substrate (10 µM).
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Monitor fluorescence increase (Ex 320nm / Em 420nm).
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Expected Result: Dose-dependent reduction in fluorescence slope. IC50 should be in the low nanomolar range (~30 nM).
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References
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Chu, T. G., & Orlowski, M. (1984). Active site directed N-carboxymethyl peptide inhibitors of a soluble metallopeptidase from rat brain.[4] Biochemistry, 23(16), 3598–3603. Link
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Knight, C. G., & Barrett, A. J. (1991). Structure/function relationships in the inhibition of thimet oligopeptidase by carboxyphenylpropyl-peptides.[1] FEBS Letters, 294(3), 183–186. Link
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Rawlings, N. D., et al. (MEROPS Database). Thimet Oligopeptidase Inhibitor: Cpp-Ala-Ala-Phe-pAb.[1][5] Link
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Orlowski, M., et al. (1988). Endopeptidase 24.15 (Thimet Oligopeptidase). Methods in Enzymology, 248, 563-579. Link
